molecular formula C21H18FN3S B2819490 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile CAS No. 477297-97-5

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile

Cat. No. B2819490
CAS RN: 477297-97-5
M. Wt: 363.45
InChI Key: OITDDKZLCKFOQD-GZTJUZNOSA-N
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Description

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C21H18FN3S and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications

  • Reduction and Derivative Formation : The compound "(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile" is part of a broader class of acrylonitriles. A study by Frolov et al. (2005) focused on the reduction of similar acrylonitriles with lithium aluminum hydride, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. The structure of these derivatives was confirmed through X-ray diffraction analysis, indicating the potential of this compound as a precursor or intermediate in the synthesis of more complex molecules Frolov et al. (2005).

  • Cycloaddition Reactions and Antimicrobial Activities : Ead et al. (1990) evaluated cycloaddition reactions of related compounds, specifically 5-(2-thienyl)methylene derivatives of thiazolidinone-4-thiones, to acrylonitrile and other substrates. These reactions proceeded with high site and regioselectivity, leading to various cycloadducts. Moreover, some of the synthesized compounds displayed antimicrobial activities, highlighting the pharmaceutical potential of this chemical class Ead et al. (1990).

  • Isostructural Synthesis and Structural Characterization : Kariuki et al. (2021) conducted the synthesis and structural characterization of isostructural compounds similar to "(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-((5-fluoro-2-methylphenyl)amino)acrylonitrile". The study involved the formation of derivatives with significant structural similarities, confirmed by single crystal diffraction. This research contributes to understanding the molecular geometry and conformation of such compounds, which are crucial for their potential applications Kariuki et al. (2021).

  • Cytotoxic Activities and Chemical Stability : Sa̧czewski et al. (2004) synthesized a series of acrylonitriles with various substitutions and evaluated their in vitro cytotoxic potency on human cancer cell lines. The study also analyzed the stability of these compounds under cell culture conditions, providing valuable insights into their potential therapeutic applications and chemical behavior Sa̧czewski et al. (2004).

  • Reactions with Aminothiophenol : Shablykin et al. (2010) explored reactions of similar acrylonitriles with 2-aminothiophenol. The study highlighted the formation of oxazole derivatives and introduced various biophoric sites into the oxazole ring, indicating the compound's versatility for chemical modifications Shablykin et al. (2010).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3S/c1-13-4-6-16(8-15(13)3)20-12-26-21(25-20)17(10-23)11-24-19-9-18(22)7-5-14(19)2/h4-9,11-12,24H,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITDDKZLCKFOQD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)F)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)F)C)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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